molecular formula C9H6Cl2F2O4 B1410525 2,5-Dichloro-4-(difluoromethoxy)mandelic acid CAS No. 1807185-11-0

2,5-Dichloro-4-(difluoromethoxy)mandelic acid

Cat. No.: B1410525
CAS No.: 1807185-11-0
M. Wt: 287.04 g/mol
InChI Key: URRLMSFWKFDJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)mandelic acid typically involves multiple steps, including halogenation and methoxylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,5-Dichloro-4-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)mandelic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,5-Dichloro-4-(difluoromethoxy)mandelic acid can be compared with other similar compounds, such as:

    2,5-Dichloromandelic acid: Lacks the difluoromethoxy group, resulting in different reactivity and selectivity.

    4-(Difluoromethoxy)mandelic acid: Lacks the chlorine atoms, leading to different chemical properties.

    2,5-Dichloro-4-methoxymandelic acid: Contains a methoxy group instead of a difluoromethoxy group, affecting its chemical behavior. The uniqueness of this compound lies in its specific combination of chlorine and difluoromethoxy groups, which confer distinct reactivity and selectivity.

Properties

IUPAC Name

2-[2,5-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-4-2-6(17-9(12)13)5(11)1-3(4)7(14)8(15)16/h1-2,7,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRLMSFWKFDJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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